2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-bromobenzylidene)acetohydrazide
Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-bromobenzylidene)acetohydrazide is a compound that has been synthesized and studied for its potential scientific research applications. Additionally, future directions for research will be discussed.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-bromobenzylidene)acetohydrazide involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. One study showed that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-bromobenzylidene)acetohydrazide in lab experiments is its ability to selectively target cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
Future Directions
There are several future directions for research involving 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-bromobenzylidene)acetohydrazide. One area of research is in the development of more soluble derivatives of this compound for improved bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and antimicrobial therapy. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a compound that has been synthesized and studied for its potential scientific research applications. This compound has shown promise in the fields of cancer treatment and antimicrobial therapy. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of more effective treatments.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-bromobenzylidene)acetohydrazide has been studied for its potential applications in scientific research. One area of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-bromophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4OS/c24-19-10-6-9-18(13-19)14-25-27-22(29)16-30-23-26-20-11-4-5-12-21(20)28(23)15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,27,29)/b25-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRBURQFSCNMGI-AFUMVMLFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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